2-Methyl-3-nitropyridine N-oxide
Overview
Scientific Research Applications
Structural Chemistry
2-Methyl-3-nitropyridine N-oxide has been the subject of theoretical investigations to understand its structure and the dependency of the NO2 torsional motion on the applied wavefunction and basis set . The augmentation of the basis sets with diffuse functions showed a marked effect on the profile and barriers of the NO2 torsional potential . This understanding of the structure and torsional potential function is crucial for further applications of this compound.
Reactivity and Impact Sensitivity
The non-planarity of the heterocyclic ring in some nitropyridine N-oxides, including 2-Methyl-3-nitropyridine N-oxide, has been found to account for their distinctive reactivity and impact sensitivity . This characteristic makes them interesting subjects for further research in the field of chemical reactions.
Electronic Interplay
The electronic interplay between the NO2 group, the fluorine substituent, and the heterocyclic ring in 2-Methyl-3-nitropyridine N-oxide has been studied . This interplay is important for understanding the chemical behavior of this compound and its derivatives.
Synthesis and Reactions with Aromatic Aldehydes
2-Methyl-3-nitropyridine N-oxide can be synthesized and made to react with various aromatic aldehydes, leading to corresponding 2-styrylpyridines under mild conditions . This reaction is useful in the synthesis of various organic compounds.
Reactions with Thiolate-Anions
Both 2-methyl- and 2-styryl-3-nitropyridines readily react with thiolate-anions and give substitution products in good yields . This property can be exploited in various chemical synthesis processes.
Fluorescent Properties
Some 2-styrylpyridines, which can be synthesized from 2-Methyl-3-nitropyridine N-oxide, have shown remarkable fluorescent properties . This makes them potentially useful in various applications that require fluorescence, such as in the field of biochemistry for tagging and tracking biological molecules.
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-methyl-3-nitropyridine n-oxide belongs, are known to interact with various biological targets
Mode of Action
Nitropyridines, in general, undergo reactions with various organic compounds, leading to a range of substituted and functionalized structures . The reaction mechanism involves the migration of the nitro group from one position to another by a [1,5] sigmatropic shift . This could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, leading to the synthesis of different compounds
Result of Action
As a nitropyridine derivative, it may participate in various chemical reactions, leading to the formation of different compounds . These reactions could potentially have various molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Methyl-3-nitropyridine N-oxide, factors such as temperature, pH, and the presence of other chemicals could potentially affect its reactivity and stability . .
properties
IUPAC Name |
2-methyl-3-nitro-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBUTYITPACULR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=[N+]1[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504829 | |
Record name | 2-Methyl-3-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nitropyridine N-oxide | |
CAS RN |
5236-76-0 | |
Record name | 2-Methyl-3-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.